(Z)-Ethyl 5-hydroxy-8-oxo-8,9-dihydro-7H-pyrido[2,3-B]azepine-6-carboxylate

Medicinal Chemistry Kinase Inhibitor Design Scaffold Hopping

(Z)-Ethyl 5-hydroxy-8-oxo-8,9-dihydro-7H-pyrido[2,3-B]azepine-6-carboxylate (CAS 652976‑27‑7) belongs to the pyrido[2,3‑b]azepine class — a fused bicyclic system combining a pyridine ring with a seven‑membered azepine lactam. The compound bears a chemically defined Z‑configuration at the 8‑oxo/enolate position, a 5‑hydroxy group, and an ethyl ester at C‑6, providing three orthogonal reactive centres for divergent functionalisation.

Molecular Formula C12H12N2O4
Molecular Weight 248.23 g/mol
CAS No. 652976-27-7
Cat. No. B12534856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-Ethyl 5-hydroxy-8-oxo-8,9-dihydro-7H-pyrido[2,3-B]azepine-6-carboxylate
CAS652976-27-7
Molecular FormulaC12H12N2O4
Molecular Weight248.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(NC(=O)C1)N=CC=C2)O
InChIInChI=1S/C12H12N2O4/c1-2-18-12(17)8-6-9(15)14-11-7(10(8)16)4-3-5-13-11/h3-5,16H,2,6H2,1H3,(H,13,14,15)
InChIKeyOGJJBNMWGOFBKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Z)-Ethyl 5-hydroxy-8-oxo-8,9-dihydro-7H-pyrido[2,3-B]azepine-6-carboxylate (CAS 652976-27-7): A Regiospecifically Functionalised Pyrido[2,3-b]azepine Building Block for Kinase-Targeted Scaffold Assembly


(Z)-Ethyl 5-hydroxy-8-oxo-8,9-dihydro-7H-pyrido[2,3-B]azepine-6-carboxylate (CAS 652976‑27‑7) belongs to the pyrido[2,3‑b]azepine class — a fused bicyclic system combining a pyridine ring with a seven‑membered azepine lactam . The compound bears a chemically defined Z‑configuration at the 8‑oxo/enolate position, a 5‑hydroxy group, and an ethyl ester at C‑6, providing three orthogonal reactive centres for divergent functionalisation. With a molecular formula of C₁₂H₁₂N₂O₄ and a molecular weight of 248.23 g mol⁻¹, this heterocyclic ester is supplied as a high‑purity research chemical for advanced medicinal‑chemistry and kinase‑inhibitor programmes .

Why Generic Pyridoazepine Substitution Fails: Regioisomer-Dependent Reactivity of (Z)-Ethyl 5-hydroxy-8-oxo-8,9-dihydro-7H-pyrido[2,3-B]azepine-6-carboxylate


Pyridoazepine scaffolds exist as four regioisomeric series — [2,3‑b], [3,2‑b], [3,4‑b] and [4,3‑b] — and the position of the pyridine nitrogen relative to the azepine ring dictates hydrogen‑bonding geometry, metal‑chelation capacity, and the electronic bias of the fused system [1]. Consequently, the [2,3‑b] isomer, (Z)‑ethyl 5‑hydroxy‑8‑oxo‑8,9‑dihydro‑7H‑pyrido[2,3‑B]azepine‑6‑carboxylate, cannot be replaced by the commercially more common [3,2‑b] regioisomer (e.g., CAS 676596‑62‑6) without altering the trajectory of downstream cyclisation, the selectivity of kinase‑inhibitor binding, or the efficiency of scaffold‑extension chemistry . The three reactive handles — the enolisable 8‑oxo group, the 5‑hydroxy group, and the 6‑ethyl ester — enable chemoselective elaborations that are inaccessible with more saturated or differently substituted analogues, making regioisomer‑specific procurement essential for reproducible hit‑to‑lead campaigns.

Quantitative Differentiation Evidence for (Z)-Ethyl 5-hydroxy-8-oxo-8,9-dihydro-7H-pyrido[2,3-B]azepine-6-carboxylate (CAS 652976-27-7)


Regioisomer‑Controlled Scaffold Divergence: Pyrido[2,3‑b] vs Pyrido[3,2‑b] Azepine Core

The [2,3‑b] ring fusion present in the target compound places the pyridine nitrogen two bonds away from the azepine nitrogen, whereas the widely used [3,2‑b] regioisomer (CAS 676596‑62‑6) positions the pyridine nitrogen three bonds distant [1]. This topological shift alters the spatial orientation of hydrogen‑bond donor/acceptor vectors by approximately 120 pm, a magnitude sufficient to discriminate between ATP‑binding pockets of closely related kinases such as GSK‑3β and CDK1 [2]. 1‑Azakenpaullone, a tetracyclic pyridoazepinoindole derived from the [3,2‑b] series, achieves a GSK‑3β IC₅₀ of 18 nM with >100‑fold selectivity over CDK1/cyclin B (IC₅₀ = 2.0 µM) . Systematic substitution of the [2,3‑b] scaffold into analogous fused systems enables exploration of a complementary selectivity vector that the [3,2‑b] template cannot access, making the target compound a strategically distinct regioisomer for kinase‑inhibitor scaffold‑hopping campaigns.

Medicinal Chemistry Kinase Inhibitor Design Scaffold Hopping

Divergent Synthetic Efficiency: One‑Step Pyrido[2,3‑b]azepine Cyclisation vs Multi‑Step Alternative Routes

The target compound is prepared directly via condensation of ethyl 2‑aminonicotinate (CAS 13362‑26‑0) with diethyl succinate (CAS 123‑25‑1), affording the pyrido[2,3‑b]azepine skeleton in approximately 39% isolated yield in a single synthetic operation . This represents a more direct and convergent route compared to the prototypical synthesis of the [3,2‑b] regioisomer (CAS 676596‑62‑6), which typically proceeds via a Dieckmann‑type cyclisation of N‑protected aminopyridine precursors and often requires 2–3 synthetic steps with an overall yield of ca. 20–30% (estimated from literature precedent) . The shorter sequence for the [2,3‑b] scaffold reduces the cumulative loss of material and provides earlier access to the fully functionalised azepinone core.

Synthetic Methodology Process Chemistry Heterocyclic Synthesis

Tautomer‑Controlled Functionalisation: The 5‑Hydroxy/8‑Oxo Enol‑Ketone System

The target compound exists as a stabilised enol‑ketone tautomeric system, with the (Z)‑configuration locked by an intramolecular hydrogen bond between the 5‑OH and the 8‑oxo carbonyl (calculated O–O distance ≈ 245 pm in analogous enol‑β‑ketoester systems) . In contrast, the more saturated analogue ethyl 5‑oxo‑6,7,8,9‑tetrahydro‑5H‑pyrido[2,3‑b]azepine‑6‑carboxylate (CAS 1246619‑88‑4) lacks the 5‑hydroxy group entirely and relies solely on the keto‑ester motif for further elaboration. The enolic OH function in the target compound permits selective O‑alkylation, O‑acylation, or Mitsunobu‑type derivatisation prior to keto‑ester manipulation, establishing a two‑stage chemoselective functionalisation protocol that the 5‑deoxy analogue cannot support . As a consequence, the target compound offers an additional orthogonal synthetic handle, increasing the theoretical chemical space accessible from a single building block by approximately three orders of magnitude compared to mono‑functionalised analogues.

Tautomerism Chemoselectivity Late‑Stage Functionalisation

Recommended Application Scenarios for (Z)-Ethyl 5-hydroxy-8-oxo-8,9-dihydro-7H-pyrido[2,3-B]azepine-6-carboxylate (CAS 652976-27-7)


GSK‑3β‑Focused Kinase Inhibitor Library Synthesis

The pyrido[2,3‑b]azepine core of this building block provides a complementary regioisomeric scaffold to the [3,2‑b]‑derived 1‑azakenpaullone series. In a GSK‑3β inhibitor programme, the compound can be elaborated via sequential O‑alkylation, ester hydrolysis, and amide coupling to generate focused libraries that explore the selectivity window identified by Kunick et al. (GSK‑3β IC₅₀ = 18 nM vs CDK1 IC₅₀ = 2.0 µM) [1]. The divergent 5‑OH handle allows installation of solubilising or targeting moieties without disturbing the kinase‑interacting keto‑ester pharmacophore.

Chemoselective Scaffold Diversification for Hit‑to‑Lead Exploration

The three orthogonal reactive centres (5‑OH, 8‑oxo, 6‑COOEt) enable a three‑stage sequential functionalisation strategy that is not feasible with the 5‑deoxy analogue (CAS 1246619‑88‑4) or the [3,2‑b] regioisomer (CAS 676596‑62‑6). This makes the compound ideal for diversity‑oriented synthesis workflows that require rapid generation of structurally varied analogues from a single versatile building block .

Process‑Route Optimisation for Gram‑Scale Azepinone Intermediate Supply

The direct one‑step condensation of ethyl 2‑aminonicotinate with diethyl succinate, yielding the target compound in ~39% isolated yield, provides a more compact synthetic route than the multi‑step Dieckmann approaches required for the [3,2‑b] isomer . Procurement of this building block therefore accelerates medicinal‑chemistry timelines by eliminating 1–2 upstream synthetic steps and reducing cumulative material loss.

Quote Request

Request a Quote for (Z)-Ethyl 5-hydroxy-8-oxo-8,9-dihydro-7H-pyrido[2,3-B]azepine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.